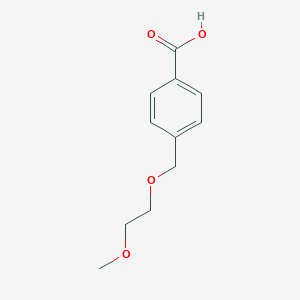

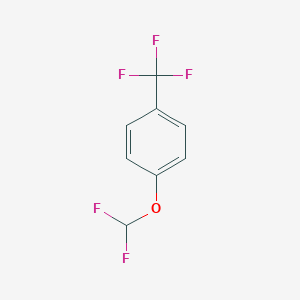

![molecular formula C9H6ClNO2S B186699 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid CAS No. 152149-00-3](/img/structure/B186699.png)

2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid” is a chemical compound that contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazoles are known to possess a wide range of pharmacological properties .

Synthesis Analysis

While specific synthesis methods for “2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid” were not found, benzothiazole derivatives can be synthesized in satisfactory yield and evaluated for their pharmacological activities .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Analgesic Applications

Compounds derived from benzothiazole, such as 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid , have been evaluated for their potential anti-inflammatory and analgesic activities. These activities are often mediated through the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid . The selective inhibition of COX-2 over COX-1 by these compounds can lead to anti-inflammatory effects without the gastrointestinal side effects commonly associated with traditional NSAIDs .

Antimicrobial Activity

Benzothiazole derivatives have shown promise in antimicrobial applications. The structural modification of benzothiazole compounds can lead to the development of new molecules with potent antimicrobial activities. This includes the potential to combat various bacterial and fungal infections .

Anticancer Research

The thiazole moiety is a common feature in many anticancer drugs. Modifications at different positions of the thiazole-based compounds can generate new molecules with potent antitumor activities. Research into derivatives of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid could lead to the discovery of novel anticancer agents .

Quorum Sensing Inhibition

In the field of microbiology, quorum sensing plays a crucial role in bacterial communication. Benzothiazole derivatives have been designed and synthesized to act as quorum sensing inhibitors. This application is particularly relevant in the context of Gram-negative bacteria, where it can potentially disrupt pathogenic processes .

Pharmaceutical Development

The thiazole ring is a component of several pharmaceutical drugs, including those with anti-inflammatory, antihypertensive, and anti-Alzheimer properties. Research into 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid and its derivatives could contribute to the development of new drugs with these therapeutic effects .

Agrochemical Applications

Thiazole derivatives are also used in agrochemicals. Their applications range from serving as active ingredients in pesticides to playing roles in plant growth regulation. The study of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid could extend to its use in enhancing agricultural productivity .

Industrial Applications

In the industrial sector, thiazole compounds are utilized in various processes, including rubber vulcanization and as catalysts. The chemical properties of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid may be harnessed for similar industrial applications .

Photographic Sensitizers

Thiazoles have been used as photographic sensitizers due to their light-absorbing properties. Research into the light-sensitive characteristics of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid could lead to its application in the development of new photographic materials .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid are the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, thromboxane, and prostacyclin .

Mode of Action

2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid interacts with its targets by inhibiting the COX enzymes . This inhibition suppresses the production of prostaglandins, which are lipid compounds produced by COX enzymes .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into prostaglandins and leukotrienes . This results in a decrease in inflammation and pain, as these substances are involved in these processes .

Pharmacokinetics

Like other nsaids, it is expected to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The inhibition of COX enzymes by 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid leads to a decrease in the production of prostaglandins . This results in anti-inflammatory and analgesic effects , as prostaglandins play a key role in inflammation and pain sensation .

Action Environment

The action, efficacy, and stability of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid can be influenced by various environmental factors. It is generally known that factors such as pH, temperature, and the presence of other substances can affect the action of a drug .

Eigenschaften

IUPAC Name |

2-(2-chloro-1,3-benzothiazol-6-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c10-9-11-6-2-1-5(4-8(12)13)3-7(6)14-9/h1-3H,4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDVBZKFZBCJEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC(=O)O)SC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Dimethylethyl [2-hydroxy-2-(1-naphthalenyl)ethyl]carbamate](/img/structure/B186628.png)

![4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenemethanamine](/img/structure/B186644.png)

![2-[2-(Chloromethyl)phenyl]ethyl acetate](/img/structure/B186648.png)